N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide
CAS No.: 2034508-90-0
Cat. No.: VC6626572
Molecular Formula: C17H17N5O3
Molecular Weight: 339.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034508-90-0 |
|---|---|
| Molecular Formula | C17H17N5O3 |
| Molecular Weight | 339.355 |
| IUPAC Name | N-[2-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide |
| Standard InChI | InChI=1S/C17H17N5O3/c1-22-9-5-8-13(22)16-20-15(25-21-16)11-18-14(23)10-19-17(24)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,23)(H,19,24) |
| Standard InChI Key | HXLXDGAPYZCEPZ-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Introduction
N-{[3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide is a synthetic organic compound featuring a complex structure that combines a pyrrole ring, an oxadiazole moiety, and an acetamide functional group. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for bioactive molecule development.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: Approximately 312.33 g/mol
Functional Groups
This compound contains:
-
A pyrrole ring substituted with a methyl group.
-
A 1,2,4-oxadiazole ring, which is known for its bioactive properties.
-
An acetamide group linked to a phenylformamido moiety.
Synthesis Pathways
The synthesis of N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide typically involves:
-
Formation of the oxadiazole ring: This is achieved via cyclization reactions involving hydrazides and nitriles under controlled conditions.
-
Introduction of the pyrrole substituent: Alkylation or substitution reactions are used to attach the methylated pyrrole moiety.
-
Linking the acetamide group: This step involves nucleophilic substitution or amidation reactions.
-
Attachment of the phenylformamido group: The final step includes coupling reactions using phenyl isocyanates or similar reagents.
Medicinal Chemistry
The presence of both oxadiazole and pyrrole rings in this compound suggests potential bioactivity:
-
Antimicrobial Activity: Oxadiazoles are known for their antibacterial and antifungal properties.
-
Anticonvulsant Potential: Similar compounds have shown activity in epilepsy models by interacting with neuronal sodium channels .
-
Anti-inflammatory Effects: Molecular docking studies on related compounds suggest inhibition of enzymes like 5-lipoxygenase .
Drug Development
The combination of heterocyclic systems makes this compound a promising scaffold for designing inhibitors targeting specific enzymes or receptors in diseases such as cancer or neurodegenerative disorders.
Spectroscopic Techniques
To confirm the structure and purity of this compound:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about hydrogen and carbon environments.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups like amides and oxadiazoles.
Crystallography
X-ray crystallography can be employed to determine precise bond angles and molecular geometry.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~312.33 g/mol |
| Functional Groups | Pyrrole, Oxadiazole, Acetamide |
| Potential Applications | Antimicrobial, Anticonvulsant, Anti-inflammatory |
| Synthesis Complexity | Moderate |
| Analytical Techniques | NMR, MS, IR, X-Ray Crystallography |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume